6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol is an organic compound characterized by its unique molecular structure and diverse applications in scientific research. This compound has the molecular formula and a molecular weight of approximately 230.31 g/mol. It is classified as a pyrimidine derivative, which is a type of aromatic heterocyclic compound featuring nitrogen atoms within its ring structure. Pyrimidine derivatives are known for their significant biological activities, including antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory properties .
The synthesis of 6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol can be achieved through various methods. One notable approach involves the reaction of pyrimidine derivatives with adamantane-based compounds. The general procedure includes:
For example, one method involves stirring a solution of formaldehyde with copper(I) iodide in DMSO, followed by the addition of the adamantane derivative and an amine. The mixture is then stirred at room temperature for several hours to yield the target compound .
The molecular structure of 6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol can be described using various structural data:
C1C2CC3CC1CC(C2)C3C4=CC(=O)NC=N4
VJJFHGKZAODPPD-UHFFFAOYSA-N
The structure features a pyrimidine ring substituted with an adamantyl group at one position and a hydroxyl group at another position on the pyrimidine ring .
6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize new derivatives .
The mechanism of action for 6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol primarily involves its interaction with biological targets such as enzymes or receptors:
These interactions lead to various pharmacological effects that are currently being explored in scientific research .
The physical and chemical properties of 6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol include:
These properties are essential for understanding the compound's behavior in various applications and formulations .
6-((1r,3r,5r,7r)-Adamantan-2-yl)pyrimidin-4-ol has several scientific applications:
The ongoing research into this compound highlights its versatility and importance in medicinal chemistry and related fields .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4